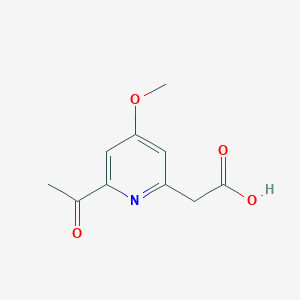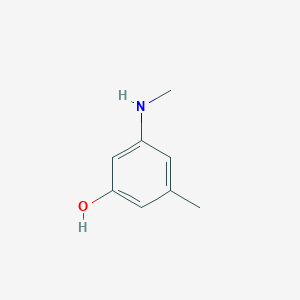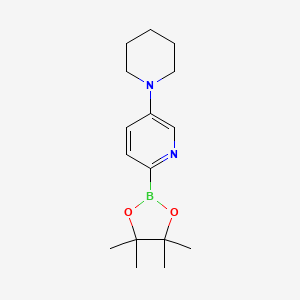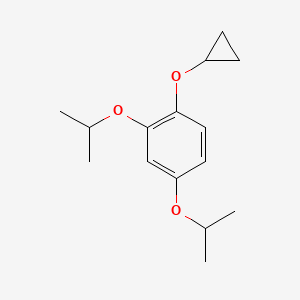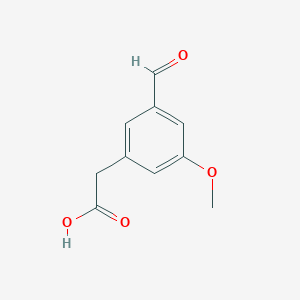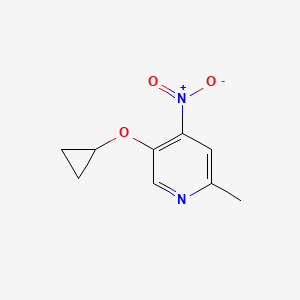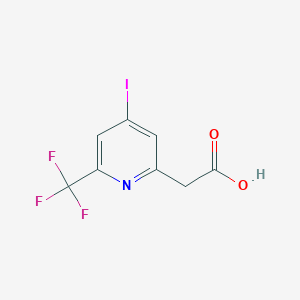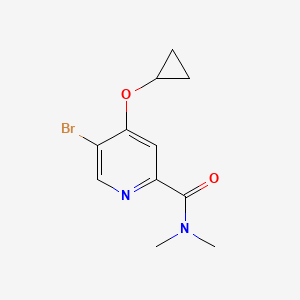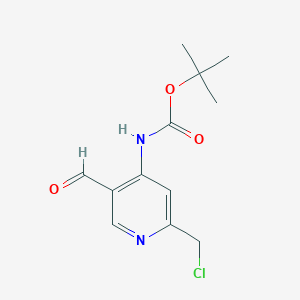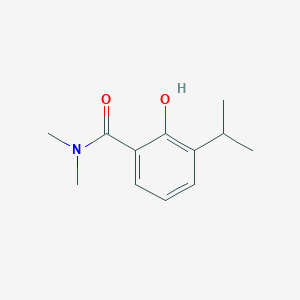
4-Cyclopropoxy-N2,N5-dimethylpyridine-2,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N2,N5-dimethylpyridine-2,5-dicarboxamide is a compound that belongs to the class of pyridine-2,5-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, and catalytic organic transformations . The unique structure of this compound makes it a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N2,N5-dimethylpyridine-2,5-dicarboxamide typically involves the reaction of pyridine-2,5-dicarboxylic acid with cyclopropylamine and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-N2,N5-dimethylpyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N2,N5-dimethylpyridine-2,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as a stabilizer of reactive species and as a model compound for metalloenzyme active sites.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug design.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic transformations
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N2,N5-dimethylpyridine-2,5-dicarboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating organic transformations. The compound’s structure allows it to interact with specific molecular targets, such as metalloenzymes, and modulate their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar coordination chemistry properties.
Pyridine-2,6-dicarboxamide derivatives: Known for their roles in coordination chemistry and catalysis.
Uniqueness
4-Cyclopropoxy-N2,N5-dimethylpyridine-2,5-dicarboxamide is unique due to its cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it particularly effective in stabilizing reactive species and enhancing catalytic activity compared to other pyridine-2,5-dicarboxamide derivatives .
Eigenschaften
Molekularformel |
C12H15N3O3 |
|---|---|
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-N,5-N-dimethylpyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C12H15N3O3/c1-13-11(16)8-6-15-9(12(17)14-2)5-10(8)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,17) |
InChI-Schlüssel |
BMUOCFUUPGTUSC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NC=C(C(=C1)OC2CC2)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


